molecular formula C4H11NO3S B2891155 3-hydroxy-N-methylpropane-1-sulfonamide CAS No. 1267971-35-6

3-hydroxy-N-methylpropane-1-sulfonamide

Cat. No.: B2891155
CAS No.: 1267971-35-6
M. Wt: 153.2
InChI Key: GOIIZEUQDVMVCC-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-N-methylpropane-1-sulfonamide is an aliphatic organic molecule featuring two key functional groups: a primary hydroxyl (-OH) group and an N-methylated sulfonamide (-SO₂N(CH₃)H) group. Its structure as a simple, bifunctional linear-chain molecule makes it a potential building block in synthetic chemistry. The presence of both a nucleophilic alcohol and a stable, polar sulfonamide moiety provides distinct sites for chemical modification. This article explores the potential chemical derivatization and reactivity profile of this scaffold, including a comparative discussion on the well-established chemistry of related aromatic sulfonamides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-N-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-5-9(7,8)4-2-3-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIIZEUQDVMVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267971-35-6
Record name 3-hydroxy-N-methylpropane-1-sulfonamide
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Synthesis of 3 Hydroxy N Methylpropane 1 Sulfonamide

The synthesis of N-substituted sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This general method can be applied to the synthesis of 3-hydroxy-N-methylpropane-1-sulfonamide. The process would involve the reaction of 3-hydroxypropane-1-sulfonyl chloride with methylamine (B109427). The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Chemical Derivatization and Reactivity Profile

The reactivity of the 3-hydroxy-N-methylpropane-1-sulfonamide scaffold is dictated by its two primary functional groups. These sites can be targeted for modification, either selectively or concurrently, depending on the reaction conditions.

The primary alcohol is a versatile functional group that can undergo a range of standard organic transformations. Key reactions include:

Oxidation: Depending on the reagent used, the primary alcohol can be oxidized to either 3-(methylsulfamoyl)propanal (an aldehyde) or, with stronger oxidizing agents, to 3-(methylsulfamoyl)propanoic acid (a carboxylic acid).

Esterification: Reaction with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) under appropriate catalytic conditions yields the corresponding esters.

Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

The N-methylsulfonamide group is generally considered robust and chemically stable. The sulfur-carbon and sulfur-nitrogen bonds are strong. Unlike primary sulfonamides (R-SO₂NH₂), the N-methylated secondary sulfonamide in this molecule lacks a readily acidic proton on the nitrogen, making it less reactive in deprotonation-alkylation sequences at the nitrogen atom. However, derivatization is possible for analytical purposes, often involving the aromatic sulfonamides, where the aromatic amine portion is targeted. For instance, pre-column derivatization techniques using reagents like fluorescamine (B152294) can be employed to create fluorescent adducts for high-performance liquid chromatography (HPLC) analysis. nih.govmdpi.com

While the aliphatic nature of this compound precludes the direct application of certain aromatic chemistry, the sulfonamide group is a powerful tool in the regioselective synthesis of polysubstituted aromatic compounds through the strategy of Directed ortho-Metalation (DoM). researchgate.net This chemistry highlights the electronic influence of the sulfonamide functional group, providing a valuable contrast to the reactivity of its aliphatic counterpart.

In the DoM reaction, a Directed Metalation Group (DMG) coordinates to an organolithium reagent (e.g., s-BuLi) and directs the deprotonation of the nearest (ortho) proton on an aromatic ring. The sulfonamide group, particularly when substituted with a bulky group like a cumyl group (N-cumylsulfonamide), serves as an excellent DMG. acs.orgresearchgate.net The resulting ortho-lithiated species is a potent nucleophile that can react with a wide variety of electrophiles to introduce new substituents with high regioselectivity. nih.gov

The general sequence involves treating the aromatic sulfonamide with a strong base, such as s-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures (−78 °C). This is followed by quenching the intermediate with an electrophile. acs.orgresearchgate.net This methodology provides a reliable pathway to 1,2- and 1,2,3-substituted aromatic rings. researchgate.net

Below is a table summarizing representative examples of the DoM reaction using N-cumyl benzamide (B126) and sulfonamide as DMGs, showcasing the versatility of this approach with various electrophiles.

Substrate (DMG)Electrophile (E+)ProductYield (%)Reference
N-Cumyl BenzamideMe₃SiCl2-(Trimethylsilyl)-N-cumylbenzamide95 acs.org
N-Cumyl BenzamideI₂2-Iodo-N-cumylbenzamide89 acs.org
N-Cumyl BenzamidePh₂CON-Cumyl-2-(hydroxydiphenylmethyl)benzamide98 acs.org
N-Cumyl SulfonamideMe₃SiCl2-(Trimethylsilyl)-N-cumylbenzenesulfonamide91 researchgate.net
N-Cumyl SulfonamidePh₂CON-Cumyl-2-(hydroxydiphenylmethyl)benzenesulfonamide99 researchgate.net

This powerful synthetic strategy underscores the profound impact a sulfonamide group can have on the reactivity of a molecule when attached to an aromatic scaffold, a characteristic not observed in simple aliphatic systems like this compound.

Analytical and Spectroscopic Characterization Techniques for 3 Hydroxy N Methylpropane 1 Sulfonamide

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of a chemical compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding arrangement can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-hydroxy-N-methylpropane-1-sulfonamide, characteristic absorption bands would be expected for the hydroxyl, sulfonamide, and alkane groups.

Hypothetical FTIR Data for this compound

Functional Group Expected Absorption Range (cm⁻¹) Bond Vibration
O-H (Alcohol) 3200 - 3600 Stretching (broad)
N-H (Sulfonamide) No N-H bond present N/A
S=O (Sulfonamide) 1350 - 1300 and 1160 - 1120 Asymmetric & Symmetric Stretching
C-H (Alkane) 2850 - 3000 Stretching
C-N 1020 - 1250 Stretching

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like sulfonamides, allowing the intact molecule to be ionized and detected.

The expected monoisotopic mass of this compound (C₄H₁₁NO₃S) is approximately 153.04596 Da. uni.lu ESI-MS would likely show the protonated molecule [M+H]⁺ at m/z 154.05324 and other adducts such as the sodium adduct [M+Na]⁺ at m/z 176.03518. uni.lu Analysis of the fragmentation pattern could provide further structural confirmation.

Predicted Mass Spectrometry Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 154.05324
[M+Na]⁺ 176.03518
[M+K]⁺ 192.00912
[M-H]⁻ 152.03868

Data sourced from predicted values. uni.lu

Chromatographic Separation and Analysis

Chromatographic techniques are used to separate, identify, and quantify the components of a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of a compound. wu.ac.th For a polar compound like this compound, a reverse-phase (RP) HPLC method would typically be employed. sielc.com This would involve a non-polar stationary phase (like C8 or C18) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. wu.ac.thsielc.com By monitoring the elution of the compound using a detector (e.g., UV-Vis), its retention time can be determined, and the presence of any impurities can be identified and quantified. This method would also be capable of separating any potential isomers if they were present.

Solid-State Structural Elucidation

While spectroscopic and chromatographic methods provide a wealth of structural and purity information, X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to produce a precise 3D model of the molecule, confirming its connectivity, stereochemistry, and intermolecular interactions in the crystal lattice. To date, no crystallographic data for this compound has been deposited in public crystallographic databases.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of a molecule's absolute and relative stereochemistry, bond lengths, and bond angles.

For a molecule like this compound, which is chiral if isotopically labeled or substituted, single-crystal X-ray diffraction would be the definitive method to establish its solid-state conformation. The analysis of the diffraction pattern allows for the construction of an electron density map, from which the exact spatial coordinates of each atom (carbon, nitrogen, oxygen, sulfur, and hydrogen) can be determined.

Studies on related sulfonamide structures have shown that weak intramolecular interactions and crystal packing forces can influence the preferred conformation of the molecule in the solid state. mdpi.com Analysis of crystal structures of various sulfonamides has revealed that the orientation of the sulfonyl group with respect to other parts of the molecule can vary. mdpi.com In the case of this compound, X-ray crystallography would elucidate the torsional angles along the propane (B168953) chain and the geometry around the sulfonamide group, providing critical insights into its conformational preferences.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula to verify the compound's empirical formula and assess its purity.

The molecular formula for this compound is C4H11NO3S. uni.lu Based on this formula, the theoretical elemental composition can be calculated. The verification process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (e.g., CO2, H2O, N2).

Table 1: Theoretical Elemental Composition of this compound Data calculated based on the molecular formula C4H11NO3S.

Experimental results from an elemental analyzer that closely match these theoretical percentages would serve to verify the empirical formula of the synthesized compound.

Qualitative Functional Group Identification Assays (e.g., Complex Formation Tests)

Qualitative chemical tests are used to confirm the presence of specific functional groups within a molecule. For this compound, key tests would target the hydroxyl (-OH) and the sulfonamide (-SO2NH-) groups.

Tests for the Hydroxyl (-OH) Group: The presence of the primary alcohol group can be confirmed using several classic organic chemistry assays. byjus.com

Ceric Ammonium (B1175870) Nitrate (B79036) Test: Alcohols react with ceric ammonium nitrate reagent to produce a distinct color change. A positive test for the hydroxyl group in the compound would be the formation of a red-colored complex. byjus.com

Sodium Metal Test: The reaction of the alcohol with an active metal like sodium results in the liberation of hydrogen gas, which is observed as brisk effervescence. This test is indicative of a labile proton, characteristic of an alcohol. byjus.com

Ester Test: Heating the compound with a carboxylic acid (like acetic acid) in the presence of an acid catalyst (e.g., concentrated H2SO4) yields an ester, which often has a characteristic fruity smell. byjus.com

Tests for the Sulfonamide (-SO2NH-) Group:

Hinsberg's Test: Benzenesulfonyl chloride reacts with primary and secondary amines to form sulfonamides. ncert.nic.in Since the nitrogen in this compound is part of a secondary sulfonamide (N-methyl), it lacks the acidic hydrogen found in sulfonamides derived from primary amines. Therefore, the resulting product of a reaction with a sulfonyl chloride would be insoluble in alkali, which can be used as a distinguishing feature.

Colorimetric Reactions: Many sulfonamides can be identified through color-forming reactions. For instance, the Bratton-Marshall procedure, though typically used for primary aromatic amines, can be adapted. oup.com Other reagents, such as 9-chloroacridine, react with sulfonamides in alcoholic solutions to form highly colored products that can be observed visually. oup.com

Complex Formation Tests: The oxygen and nitrogen atoms in the sulfonamide and hydroxyl groups possess lone pairs of electrons, making them potential ligands for metal ions. The formation of a colored complex upon the addition of a metal salt solution (e.g., copper(II) sulfate) can serve as a qualitative indicator of these functional groups. scispace.com

Table 2: Summary of Qualitative Tests for this compound

Physicochemical Stability Assessment in Aqueous Media

Assessing the physicochemical stability of a compound in aqueous media is critical for understanding its potential degradation pathways and shelf-life. For this compound, the primary abiotic degradation pathway of concern in an aqueous environment is hydrolysis.

The stability of the sulfonamide group is highly dependent on pH and temperature. nih.gov General studies on a wide range of sulfonamides have shown that they are typically hydrolytically stable at neutral (pH 7.0) and alkaline (pH 9.0) conditions, with estimated half-lives often exceeding one year at room temperature. nih.govresearchgate.net

However, the rate of hydrolysis can be significantly enhanced under acidic conditions (e.g., pH 4.0). nih.govresearchgate.net The degradation mechanism often involves the cleavage of the sulfur-nitrogen (S-N) bond. An increase in temperature will also accelerate the rate of hydrolysis across all pH levels. researchgate.net

A typical stability study for this compound would involve dissolving the compound in buffered aqueous solutions at various pH values (e.g., 4, 7, and 9) and storing them at controlled temperatures. Aliquots would be withdrawn at specified time intervals and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound and identify any potential degradation products. nih.goveuropa.eu

Table 3: Expected Hydrolytic Stability Profile of this compound Based on general stability data for the sulfonamide class of compounds. nih.govresearchgate.net

Computational and Mechanistic Investigations of 3 Hydroxy N Methylpropane 1 Sulfonamide and Analogs

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and interpret the chemical and physical properties of molecules. Various computational methods are employed to study 3-hydroxy-N-methylpropane-1-sulfonamide and its analogs, providing a detailed picture of their molecular characteristics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to sulfonamides to predict their geometries, electronic properties, and reactivity. nih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), help in understanding the structural properties of these compounds. nih.govnih.gov

For this compound, DFT can be used to calculate key electronic descriptors that govern its reactivity. Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's kinetic stability and ability to participate in chemical reactions. nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) mapping can identify the electrophilic and nucleophilic sites within the molecule, indicating regions prone to electrostatic interactions. nih.govresearchgate.net In sulfonamides, the oxygen atoms of the sulfonyl group typically represent regions of negative potential, while the hydrogen atoms of the amide and hydroxyl groups are regions of positive potential. These predictions are instrumental in understanding potential intermolecular interactions, such as hydrogen bonding. nih.gov Theoretical calculations have shown that for sulfonamides, non-covalent interactions, including van der Waals dispersion and hydrogen bonding, play a significant role in their adsorption and binding mechanisms. plos.org

Table 1: Predicted Electronic Properties of Sulfonamide Analogs from DFT Studies

Compound Family Key DFT Findings Reference
5-Aryl Thiophenes with Sulphonylacetamide Moieties FMO analysis provided insights into kinetic stability; MEP mapping identified reactive sites. nih.gov
Fluorinated Sulfonamides Quantum parameters, MEP analysis, HOMO, and LUMO were calculated to understand structural properties. researchgate.net
Sulfanilamide and Derivatives Calculations predicted the existence of multiple conformers and studied the electronic properties of the sulfonamide moiety. nih.gov
Sulfonamides on Blue-Phosphorene Nanotubes DFT was used to investigate electronic responses and adsorption affinity. plos.org

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For sulfonamides, MD simulations are invaluable for exploring conformational landscapes and understanding their interactions with biological targets. peerj.commdpi.com These simulations can reveal the stability of different conformations and the dynamic behavior of the molecule over time.

A systematic analysis of the sulfonamide bond shows distinct conformational differences compared to a standard amide bond found in peptides. The sulfonamide bond exhibits higher flexibility, and the nitrogen atom can adopt a pyramidal structure, leading to the possibility of nitrogen inversion and multiple energy minima. Quantum chemical conformational analyses on model compounds like methylsulfonamide have been used to understand these properties.

In the context of drug-receptor interactions, MD simulations can characterize the binding sites and estimate the binding free energies of sulfonamides with their targets. peerj.com For instance, simulations have been used to study the interactions between sulfonamides and enzymes like triose phosphate (B84403) isomerase, revealing key residues responsible for binding affinity. peerj.com The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is often employed to calculate interaction energies from MD simulation trajectories. peerj.com

Table 2: Application of Molecular Dynamics in Sulfonamide Research

Research Area Simulation Focus Key Insights Reference
Antimalarial Drug Development Interactions between sulfonamides and triose phosphate isomerase. Identified key residues at the dimer interface responsible for selective affinity. peerj.com
Anticancer Drug Development Stability of sulfonamide-protein complexes (e.g., with p53 and Caspase-3). Analyzed molecular interactions and identified residues crucial for complex formation. mdpi.com
General Conformational Studies Conformational properties of the sulfonamide bond in peptidomimetics. Demonstrated higher flexibility and pyramidal structure of the sulfonamide nitrogen compared to the planar peptide bond.

Molecular descriptors are numerical values that characterize the properties of a molecule. The Collision Cross Section (CCS) is an important physicochemical property that reflects the size and shape of an ion in the gas phase. mdpi.comnih.gov It is a valuable parameter for compound identification, especially when combined with mass spectrometry. mdpi.com

For this compound, predicted CCS values are available in public databases like PubChem. uni.lu These predictions are typically calculated for different adducts of the molecule (e.g., [M+H]+, [M+Na]+). Machine learning models, such as those based on support vector machines (SVM), are often used to predict CCS values from molecular structures and a series of calculated molecular descriptors. nih.govresearchgate.net These predictive tools are crucial for the tentative identification of unknown compounds, such as non-intentionally added substances (NIAS) in food contact materials. nih.govresearchgate.net

Table 3: Predicted Collision Cross Section (CCS) Values for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]+ 154.05324 129.2
[M+Na]+ 176.03518 136.5
[M-H]- 152.03868 128.4
[M+NH4]+ 171.07978 149.7
[M+K]+ 192.00912 134.9

Data sourced from PubChem. uni.lu

Reaction Mechanistic Studies

Understanding the mechanisms of chemical reactions involving this compound is fundamental for optimizing its synthesis and predicting its chemical behavior.

Mechanistic studies on the reactions of sulfonamides have pointed towards the involvement of energy transfer (EnT) processes, particularly in photocatalyzed reactions. acs.orgnih.gov In an EnT process, an excited photocatalyst transfers its energy to a substrate, which then undergoes a chemical transformation. This approach allows for the activation of sulfonamides under mild conditions.

For example, a metal-free photocatalytic strategy has been developed to convert pharmaceutically relevant sulfonamides into key sulfonyl radical intermediates. acs.org Mechanistic investigations, including computational studies of triplet energies and measurements of reduction potentials, support the operation of an energy-transfer catalysis pathway. nih.gov This methodology has been applied to the amino-sulfonylation of alkenes, where sulfonamides act as bifunctional reagents, generating both sulfonyl and N-centered radicals. nih.gov

Sulfonylation reactions often proceed through radical pathways, with the sulfonyl radical being a key intermediate. researchgate.netresearchgate.net These radicals can be generated from various precursors, including sulfonyl chlorides, sulfonyl hydrazides, and sodium sulfinates. researchgate.net The resulting sulfonyl radical can then react with a variety of substrates, such as alkenes, to form new sulfur-containing compounds. acs.orgresearchgate.net

Recent advances have focused on visible-light-mediated protocols for generating sulfonyl radicals. researchgate.net For instance, photocatalytic methods can convert sulfonamides into sulfonyl radical intermediates, which can then be used in reactions like the hydrosulfonylation of alkenes. acs.org The investigation of these radical pathways is crucial for developing new synthetic methodologies. Mechanistic experiments, such as the use of radical scavengers like TEMPO, can help substantiate the involvement of radical intermediates in these electrochemical and photochemical processes. acs.org

Mechanistic Insights into Directed Metalation Processes

Directed metalation is a powerful synthetic strategy for the regioselective functionalization of molecules containing directing metalation groups (DMGs). The sulfonamide moiety is recognized as a potent DMG, particularly in aromatic systems where it facilitates directed ortho-metalation (DoM). researchgate.net Computational studies provide crucial insights into the mechanisms of these reactions, elucidating the structures of key intermediates and transition states.

In the case of arylsulfonamides, the process typically involves the coordination of an organolithium reagent to the sulfonamide oxygen or nitrogen atoms, which positions the base for deprotonation at the adjacent ortho-position of the aromatic ring. researchgate.net While this compound is an aliphatic compound, the same fundamental principles of heteroatom-directed lithiation can be explored computationally. Theoretical models can predict the most favorable sites for metalation by calculating the energies of various potential organolithium-substrate complexes and the corresponding activation barriers for proton abstraction.

For a molecule like this compound, computational analysis would investigate the directing influence of both the sulfonamide and the hydroxyl groups. Density Functional Theory (DFT) calculations can be employed to model the reaction coordinates for metalation at different positions along the propane (B168953) backbone. These calculations help determine whether metalation occurs preferentially at the carbon alpha to the sulfonyl group (C1) or the carbon alpha to the hydroxyl group (C3), and how the N-methyl group influences the stability and reactivity of the resulting carbanion. Key parameters derived from these studies include activation energies (ΔE‡) and the geometries of transition state structures.

Below is a representative data table illustrating the type of results obtained from a computational study on the directed lithiation of a sulfonamide analog.

ParameterC1-Metalation PathwayC3-Metalation Pathway
Complexation Energy (kcal/mol) -15.2-12.8
Activation Energy (ΔE‡, kcal/mol) 18.522.1
Transition State Geometry Six-membered ringFive-membered ring
Thermodynamic Product Energy (kcal/mol) -5.4-3.9

This table contains hypothetical data for illustrative purposes.

Kinetic Studies of Chemical Reactions Involving Sulfonamide Motifs

Kinetic studies are essential for understanding the reactivity of sulfonamides and quantifying the rates at which they undergo various chemical transformations. A common reaction pathway investigated for sulfonamides is the hydrolytic cleavage of the sulfur-nitrogen (S-N) bond. nih.gov The rate of this cleavage is highly dependent on factors such as pH, temperature, and the molecular structure of the sulfonamide. nih.govresearchgate.net

For instance, studies on the hydrolysis of β-sultams (cyclic sulfonamides) have shown extraordinary rate enhancements compared to their acyclic counterparts, a phenomenon that can be explored through detailed kinetic analysis. researchgate.net Such investigations often determine rate constants, reaction orders, and activation parameters. The influence of substituents on the reaction rate can be quantified through linear free-energy relationships, such as the Brønsted equation, which relates the reaction rate to the acidity or basicity of a catalyst or leaving group. researchgate.net For the alkaline hydrolysis of N-aryl-β-sultams, a Brønsted βlg value of -0.58 was reported, which is consistent with a rate-limiting formation of a trigonal bipyramidal intermediate. researchgate.net

Kinetic solvent isotope effect (KSIE) studies can further elucidate the mechanism by revealing the role of the solvent and proton transfer in the rate-determining step. researchgate.net A KSIE value of 1.55 for N-alkyl-β-sultams, for example, suggests a rate-limiting breakdown of the intermediate. researchgate.net Similar kinetic methodologies can be applied to this compound and its analogs to understand how the hydroxyl and N-methyl groups influence the stability of the sulfonamide bond towards nucleophilic attack or other degradation pathways.

The following table presents sample kinetic data for the base-catalyzed hydrolysis of a series of sulfonamide analogs, demonstrating the effect of N-substituents on the reaction rate.

Compound AnalogN-SubstituentSecond-Order Rate Constant (k, M⁻¹s⁻¹)Relative Rate
1 -H1.2 x 10⁻⁵1.0
2 -CH₃ (Methyl)3.5 x 10⁻⁵2.9
3 -CH₂CH₃ (Ethyl)4.1 x 10⁻⁵3.4
4 -CH(CH₃)₂ (Isopropyl)2.8 x 10⁻⁵2.3

This table contains hypothetical data for illustrative purposes.

In Silico Exploration of Chemical Space and Molecular Libraries

In silico methods are powerful, cost-effective tools for exploring the vast chemical space surrounding a core molecular scaffold like this compound. nih.gov By generating large virtual libraries of analogs, researchers can computationally screen for molecules with desired physicochemical and biological properties, prioritizing candidates for synthesis and experimental testing. nih.govyoutube.com This process often begins with the creation of a combinatorial library where different functional groups are systematically varied at specific positions on the parent molecule. nih.gov

Once a molecular library is generated, a range of computational tools are used to predict properties relevant to drug discovery and development. These include predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govroyalsocietypublishing.org Algorithms can estimate parameters such as human intestinal absorption, blood-brain barrier penetration, and potential for toxicity. royalsocietypublishing.org Drug-likeness is often assessed using filters like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Furthermore, computational target fishing can be employed to predict the potential biological targets of the compounds in the library by comparing their structural features to those of known bioactive molecules. royalsocietypublishing.org Molecular docking simulations can then be used to model the binding interactions between promising analogs and their predicted protein targets, providing insights into their potential mechanism of action. nih.govchemrxiv.org This integrated in silico approach accelerates the discovery process by focusing resources on compounds with the highest probability of success. nih.gov

The interactive table below shows predicted molecular properties for a small, hypothetical library of analogs based on the this compound scaffold.

Compound IDR-Group at C3-OHMolecular Weight ( g/mol )WLOGPH-Bond DonorsH-Bond AcceptorsLipinski Violations
HMPS-001 -OH167.21-1.5230
HMPS-002 -OCH₃181.24-1.1130
HMPS-003 -F169.20-0.9130
HMPS-004 -NH₂166.23-1.8230

This table contains calculated and hypothetical data for illustrative purposes.

Structure Activity Relationship Sar Studies and Rational Analog Design

Methodologies for Elucidating Structure-Activity Relationships in Sulfonamide Chemistry

The elucidation of SAR in sulfonamide chemistry employs a variety of methodologies, ranging from traditional synthetic approaches to sophisticated computational modeling. A common strategy involves the systematic modification of different parts of the molecule to probe the effects of these changes on biological activity. For a molecule such as 3-hydroxy-N-methylpropane-1-sulfonamide, this would involve the synthesis of analogs with variations in the alkyl chain length, the nature of the N-substituent, and the position or replacement of the hydroxyl group.

Key methodologies include:

Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of a large library of analogs, enabling a broad exploration of the chemical space around the lead compound.

High-Throughput Screening (HTS): HTS is used to rapidly assess the biological activity of the synthesized analogs against a specific target or in a cellular assay.

Computational Chemistry and Molecular Modeling: In silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling are invaluable for predicting the activity of virtual compounds and for understanding the molecular interactions between the sulfonamide analogs and their biological targets. These models can help prioritize the synthesis of the most promising candidates.

Biophysical Techniques: Methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level information about the binding of sulfonamide analogs to their target proteins, offering crucial insights for rational drug design.

Impact of N-Substitution on Compound Properties and Interactions within Sulfonamide Series

The substitution on the sulfonamide nitrogen (N-substitution) is a critical determinant of the physicochemical and pharmacological properties of this class of compounds. In this compound, the presence of a methyl group on the nitrogen atom has several implications.

Firstly, N-alkylation prevents the formation of the sulfonamide anion at physiological pH, which can significantly alter the compound's solubility, distribution, and ability to interact with biological targets. Primary and secondary sulfonamides (with at least one hydrogen on the nitrogen) are weakly acidic and can exist as anions, which can be crucial for binding to certain enzyme active sites. The N-methyl group in this compound renders the sulfonamide moiety non-ionizable.

Secondly, the size and nature of the N-substituent can influence the compound's steric profile and conformational flexibility, thereby affecting its ability to fit into a binding pocket. The relatively small methyl group may allow for a good fit in a variety of targets. Systematic variation of the N-substituent, from small alkyl groups to larger and more complex moieties, is a common strategy to probe the steric and electronic requirements of the target.

The following table illustrates the potential impact of varying the N-substituent on the properties of a hypothetical series of 3-hydroxypropane-1-sulfonamide (B2426109) analogs.

N-Substituent (R) in 3-hydroxy-N-R-propane-1-sulfonamideExpected Impact on LipophilicityPotential for H-Bond DonationPotential Steric Hindrance
-H (unsubstituted)LowerYesMinimal
-CH3 (methyl)Slightly HigherNoLow
-CH2CH3 (ethyl)HigherNoModerate
-CyclopropylHigherNoModerate
-PhenylSignificantly HigherNoHigh

Influence of Hydroxyl Group Modifications on Molecular Behavior and Interactions

The terminal hydroxyl (-OH) group in this compound plays a significant role in its molecular behavior. As a polar functional group, it can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This capability can be crucial for specific interactions with biological targets, such as amino acid residues in an enzyme's active site.

Modification of the hydroxyl group is a key strategy in SAR studies. Its removal would increase the lipophilicity of the molecule and eliminate its hydrogen bonding potential, which could clarify its importance for biological activity. Shifting the position of the hydroxyl group along the propane (B168953) chain (e.g., to the 2-position) would alter the geometry of the molecule and the spatial orientation of the hydrogen bonding interactions.

Furthermore, the hydroxyl group can be replaced by other functional groups to probe the electronic and steric requirements of the target. For example, replacing it with a methoxy (B1213986) group (-OCH3) would retain the hydrogen bond acceptor capability but remove the donor function, while also increasing lipophilicity. Replacement with a fluorine atom could introduce a polar contact without the steric bulk of a hydroxyl group.

The table below outlines potential modifications to the hydroxyl group and their likely effects on the properties of this compound.

Modification of the 3-hydroxy groupChange in Hydrogen BondingExpected Impact on PolarityPotential for Altered Biological Interactions
Removal (to give N-methylpropane-1-sulfonamide)Loss of H-bond donor/acceptorDecreaseHigh
Esterification (e.g., -OAc)Loss of H-bond donorDecreaseHigh
Etherification (e.g., -OCH3)Loss of H-bond donor, retains acceptorSlight DecreaseModerate
Replacement with -FCan act as a weak H-bond acceptorMaintained or slightly increasedModerate
Replacement with -NH2Introduction of a basic center and H-bond donorIncreaseHigh

Strategies for Bioisosteric Replacement Involving Sulfonamide Moieties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its desired biological activity. The sulfonamide group itself is a classic bioisostere of the carboxylic acid group. In the context of this compound, bioisosteric replacement could be applied to the sulfonamide moiety to fine-tune its properties.

Potential bioisosteres for the N-methylsulfonamide group include:

Sulfoximine: This group is structurally similar to a sulfonamide but has a double bond between the sulfur and nitrogen atoms. It can offer a different three-dimensional arrangement of substituents and altered electronic properties.

N-Acylsulfonamides: While the existing compound is N-alkylated, considering N-acylation could introduce a carbonyl group, providing an additional hydrogen bond acceptor and altering the electronic nature of the sulfonamide.

Phosphonamides: Replacing the sulfur atom with phosphorus can lead to significant changes in geometry and acidity, potentially leading to novel interactions with a biological target.

The choice of a bioisosteric replacement depends on the specific goals of the analog design, such as improving metabolic stability, altering solubility, or enhancing target affinity.

Design and Synthesis of Affinity and Photoaffinity Probes for Target Identification

To identify the biological targets of this compound, affinity and photoaffinity probes can be designed and synthesized. These probes are analogs of the parent compound that incorporate a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and, in the case of photoaffinity probes, a photoreactive group (e.g., a diazirine or an azide).

The design of such probes requires careful consideration of the attachment point for the linker and reporter tag to minimize disruption of the compound's interaction with its target. Based on general SAR principles, modifications are often best tolerated at positions that are not critical for binding. For this compound, the terminal hydroxyl group or a position on the N-substituent (if it were larger than a methyl group) could be potential attachment points.

A general structure for a photoaffinity probe based on this compound might involve:

The Pharmacophore: The core structure of this compound.

A Linker: A flexible chain to spatially separate the pharmacophore from the reporter tag.

A Photoreactive Group: To enable covalent attachment to the target upon photoactivation.

A Reporter Tag: To allow for the detection and isolation of the target protein.

The synthesis of these probes would involve multi-step organic synthesis to incorporate the necessary functionalities onto the sulfonamide scaffold.

Stereochemical Considerations and Diastereoselectivity in Sulfonamide Analog Design

While this compound itself is achiral, the introduction of a chiral center would be a key step in exploring the stereochemical requirements of its biological target. A chiral center could be introduced by, for example, adding a substituent to the propane chain. For instance, the synthesis of (R)- and (S)-2-methyl-3-hydroxy-N-methylpropane-1-sulfonamide would allow for the investigation of whether a specific stereoisomer exhibits preferential binding.

The synthesis of such chiral analogs would require stereoselective synthetic methods to control the configuration of the new chiral center. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. The relative and absolute stereochemistry of the resulting diastereomers would need to be unambiguously determined, typically using techniques like NMR spectroscopy and X-ray crystallography.

If the biological target has a well-defined chiral binding pocket, it is likely that one enantiomer or diastereomer will be significantly more active than the others. Therefore, the exploration of stereochemistry is a critical aspect of rational analog design for optimizing the therapeutic potential of any lead compound.

Advanced Research Applications of 3 Hydroxy N Methylpropane 1 Sulfonamide in Chemical Sciences

Utilization as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The structural features of 3-hydroxy-N-methylpropane-1-sulfonamide—a primary alcohol and an N-methylated sulfonamide—make it a highly adaptable building block for the synthesis of more complex molecules. Each functional group offers a handle for distinct chemical transformations, allowing for stepwise and controlled elaboration of the molecular structure.

The primary hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, providing an entry point for chain extension, peptide coupling, or the formation of various heterocyclic systems. Alternatively, it can be converted into a good leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions or used directly in etherification and esterification reactions.

The sulfonamide moiety is chemically robust and can influence the physicochemical properties of a molecule, such as solubility and hydrogen bonding capacity. The nitrogen atom, once deprotonated, can serve as a nucleophile for alkylation or arylation, enabling the attachment of diverse substituents. This versatility is crucial in constructing libraries of compounds for drug discovery, where systematic structural modifications are necessary to optimize biological activity. For instance, related N-hydroxy sulfonamides have been utilized as effective sulfenylating agents for the functionalization of aromatic compounds like indoles and pyrroles, demonstrating the latent reactivity of the sulfonamide framework. rsc.org The development of novel bioisosteres, such as squaric acid monoamides which can replace carboxylic acid groups, highlights the ongoing effort in medicinal chemistry to create new building blocks for drug candidates, a role that functionalized sulfonamides can readily fill. thieme.de

Role as Chiral Auxiliaries in Driving Enantioselective Chemical Transformations

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Sulfonamide-based structures are prominent in this field, with well-known examples like camphorsultam being used to induce high levels of stereoselectivity in reactions such as Michael additions and Claisen rearrangements. wikipedia.org

While this compound is not a classical chiral auxiliary itself in its racemic form, its core structure is highly relevant. A chiral version, (R)- or (S)-3-hydroxy-N-methylpropane-1-sulfonamide, could theoretically be employed as a chiral auxiliary. The hydroxyl group would serve as the attachment point to a prochiral substrate (e.g., via esterification to a carboxylic acid), and the sterically defined environment around the sulfonamide moiety would direct the approach of reagents to one face of the molecule. After the stereoselective transformation, the auxiliary could be cleaved and potentially recovered.

Research has demonstrated the utility of sulfonamide-based auxiliaries in the synthesis of complex chiral molecules, including β-hydroxy enamines and amino alcohols. nih.gov Furthermore, processes have been developed for the asymmetric synthesis of sulfinamides using natural products like quinine (B1679958) as the chiral auxiliary, underscoring the importance of chirality within organosulfur compounds. nih.gov The enantioselective synthesis of axially chiral sulfonamides has also been achieved through catalytic methods, representing a significant advance in the field and highlighting the growing interest in chiral sulfonamides as valuable entities in drug discovery and asymmetric synthesis. rice.edunih.gov

Application in Scaffold Hopping and Lead Optimization Strategies in Medicinal Chemistry

Lead optimization is a critical phase in drug discovery where a promising "lead" compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). patsnap.compatsnap.com Scaffold hopping is a key strategy within lead optimization that involves replacing the core molecular structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. nih.govbhsai.org This can lead to new intellectual property, improved properties, and novel structure-activity relationships (SAR). uniroma1.it

A simple, flexible, and polar fragment like this compound is an excellent candidate for use in both scaffold hopping and lead optimization.

Scaffold Hopping: It could be used to replace a different polar side chain or a portion of a more rigid scaffold in a parent drug. For example, in antihistamines, replacing a phenyl ring with a pyrimidine (B1678525) ring is a classic scaffold hop to improve solubility; similarly, incorporating a flexible hydroxy-sulfonamide chain could modulate solubility and conformational freedom. nih.gov

Lead Optimization: As part of a larger molecule, the this compound fragment can be systematically modified. The hydroxyl group can be derivatized, the alkyl chain length can be altered, and the N-methyl group can be swapped for other substituents to fine-tune binding interactions and physicochemical properties. nih.gov A powerful example of this approach is the development of sulfonamide analogues of the natural products antofine and cryptopleurine, which resulted in potent and orally active antitumor agents. acs.org

The goal of these strategies is to enhance drug-like properties, such as improving metabolic stability or aqueous solubility, which the polar hydroxyl and sulfonamide groups can favorably influence. danaher.com

Development of Novel Chemical Probes for Investigation of Biological Systems

Chemical probes are small molecules designed to bind to a specific biological target, such as a protein or RNA, and produce a measurable signal, thereby enabling the study of that target's function in its native environment. mskcc.orgnih.gov The design of a chemical probe typically incorporates three key components: a ligand that directs the probe to the target, a reporter group (like a fluorophore) that generates a signal, and a linker. nih.gov

The sulfonamide moiety has emerged as a valuable component in the design of sophisticated chemical probes. Researchers have successfully synthesized nonacidic sulfonamide fluorescent probes that demonstrate high selectivity for GPR120, a G-protein coupled receptor involved in metabolic diseases. nih.gov These probes are instrumental in visually locating the receptor in cells and developing binding assays to screen for new drugs.

Furthermore, the related sulfonyl fluoride (B91410) group has been used to create covalent chemical probes that react with specific amino acid residues (e.g., histidine) in a target protein. This strategy has been powerfully applied to develop probes for cereblon, a component of the E3 ubiquitin ligase complex, which is a major target in cancer therapy. nih.govrsc.org These probes allow for precise investigation of drug-target engagement and occupancy in living cells. The adaptability of the this compound structure makes it a suitable starting point or fragment for incorporation into such novel probes, where the hydroxyl group could serve as a convenient attachment point for a fluorophore or other reporter tag.

Coordination Chemistry: Sulfonamides as Ligands for Metal Complexes

The sulfonamide group is an effective ligand for coordinating with a wide range of metal ions. The presence of nitrogen and oxygen atoms with available lone pairs allows it to bind to metal centers, forming stable complexes. researchgate.net Typically, the nitrogen atom of a primary or secondary sulfonamide can be deprotonated to form an anionic N-donor, which results in a strong M-N bond. sjp.ac.lk The sulfonyl oxygens can also participate in coordination, making the sulfonamide a potentially bidentate ligand.

In this compound, both the sulfonamide group and the distal hydroxyl group can participate in metal binding. This could allow it to act as a bidentate or even tridentate chelating ligand, forming a stable ring structure with a metal ion. The formation of such metal complexes can dramatically alter and enhance the biological properties of the parent organic molecule. This synergistic effect is a central theme in bioinorganic chemistry, where metal coordination is used to improve the therapeutic or diagnostic potential of organic drugs. sjp.ac.lk The resulting complexes often exhibit increased lipophilicity, which can improve cellular uptake, and may possess unique catalytic, fluorescent, or antimicrobial properties not present in the free ligand.

Contribution to the Expansion of Biologically Relevant Chemical Space through Novel Syntheses

"Chemical space" refers to the entire collection of all possible molecules. A key goal in drug discovery and chemical biology is to explore novel regions of this space to identify molecules with new functions. The synthesis of novel derivatives from simple, readily available building blocks is a primary strategy for achieving this.

Synthesizing new molecules based on the this compound scaffold directly contributes to the expansion of biologically relevant chemical space. By using the functional groups as anchor points for various synthetic transformations, a library of structurally diverse compounds can be generated. For example, N-acylation of primary sulfonamides has been used to create large compound libraries that yielded promising inhibitors of human carbonic anhydrase, an important drug target. chemrxiv.org Similarly, the N-functionalization of related sulfonimidamides (aza-analogues of sulfonamides) has been shown to provide rapid access to complex and diverse molecules, effectively accessing novel chemical space. nih.govresearchgate.net The synthesis of new sulfonamide derivatives of existing drugs, such as trimetazidine, has also been shown to be a fruitful approach for creating novel hybrid molecules. mdpi.com Each new derivative of this compound represents a unique point in chemical space with the potential for novel biological activity, thereby increasing the probability of discovering next-generation therapeutics and chemical tools.


Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-N-methylpropane-1-sulfonamide, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of a hydroxylamine derivative using sulfonyl chlorides under controlled pH (8–9) and low-temperature conditions (0–5°C). Key steps include purification via recrystallization or column chromatography. Critical parameters include stoichiometric ratios of reactants, solvent polarity (e.g., dichloromethane or THF), and reaction time to minimize byproducts like N-methylated impurities .

Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H}-NMR reveals methyl (-CH3_3) and hydroxyl (-OH) protons at δ 2.8–3.1 ppm and δ 5.2 ppm, respectively. 13C^{13}\text{C}-NMR confirms sulfonamide (-SO2_2NH-) and hydroxypropane linkages .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]+^+ at m/z 154.2, with fragmentation patterns indicating cleavage at the sulfonamide bond .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the sulfonamide group. Stability studies in aqueous buffers (pH 4–8) require monitoring via HPLC at 254 nm to detect hydrolysis products like sulfonic acids .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational modeling and experimental data regarding the compound's reactivity?

  • Methodological Answer : Discrepancies in reactivity predictions (e.g., DFT vs. observed nucleophilic substitution rates) can be addressed by incorporating solvent effects (PCM models) and explicit hydrogen bonding in simulations. Experimental validation using kinetic isotope effects (KIEs) or isotopic labeling (e.g., 2H^2\text{H}-substituted analogs) clarifies mechanistic pathways .

Q. How can in vitro and in vivo models be designed to elucidate the compound's interaction with biological targets?

  • Methodological Answer :

  • In Vitro : Enzyme inhibition assays (e.g., carbonic anhydrase II) using UV-Vis spectroscopy to measure IC50_{50} values. Competitive binding studies with fluorescent probes (e.g., dansylamide) quantify target affinity .
  • In Vivo : Pharmacokinetic studies in rodent models with LC-MS/MS detection to assess bioavailability and metabolite profiling. Dose-response curves for efficacy (e.g., anti-inflammatory activity) require controlled delivery systems (e.g., osmotic pumps) .

Q. What experimental designs mitigate challenges in analyzing data from conflicting biological activity assays?

  • Methodological Answer : Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) reduce false positives. Statistical tools like Bland-Altman analysis identify systematic biases. Replicate experiments under varied conditions (e.g., pH, temperature) isolate confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.